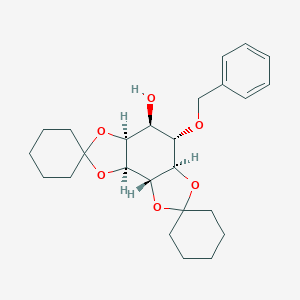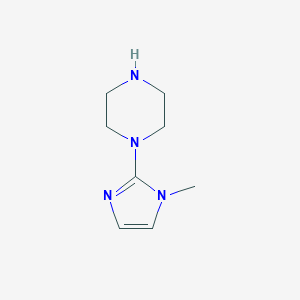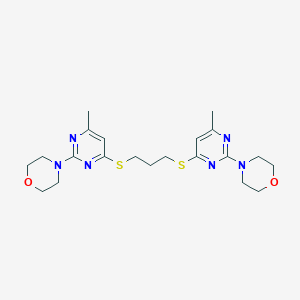
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
Mechanism Of Action
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical And Physiological Effects
The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.
Advantages And Limitations For Lab Experiments
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease, as it mimics the disease's pathology in humans. However, there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments. The toxicity of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol can vary depending on the species and strain of animals used, making it difficult to compare results between studies. Additionally, the administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals does not fully replicate the complexity of Parkinson's disease in humans, limiting its translational potential.
Future Directions
There are several future directions for 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol research. One area of interest is the development of new animal models that better replicate the complexity of Parkinson's disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease, based on the mechanisms of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neurotoxicity. Finally, the development of new neuroprotective agents that can prevent or reverse 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neuronal damage is an important area of research.
Conclusion:
In conclusion, 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animals has led to extensive research on its mechanisms of action and potential treatments. While there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments, its continued use in research will lead to a better understanding of Parkinson's disease and potential new treatments for the disease.
Synthesis Methods
The synthesis of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol involves the reaction of 2,4,6-trimethylpyrimidine with morpholine and 1,3-propanedithiol in the presence of a catalyst such as iodine. The reaction yields 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol as a yellow crystalline solid with a melting point of 220-222°C.
Scientific Research Applications
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has been widely used as a research tool to study the pathophysiology of Parkinson's disease. The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol to animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology of Parkinson's disease in humans, making 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol a valuable tool for studying the disease's mechanisms and potential treatments.
properties
CAS RN |
123427-18-9 |
|---|---|
Product Name |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Molecular Formula |
C21H30N6O2S2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[4-methyl-6-[3-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylpropylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H30N6O2S2/c1-16-14-18(24-20(22-16)26-4-8-28-9-5-26)30-12-3-13-31-19-15-17(2)23-21(25-19)27-6-10-29-11-7-27/h14-15H,3-13H2,1-2H3 |
InChI Key |
PIMIHZIEVDTJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=NC(=N1)C(CC(C2=NC(=CC(=N2)C3CNCCO3)C)S)S)C4CNCCO4 |
synonyms |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



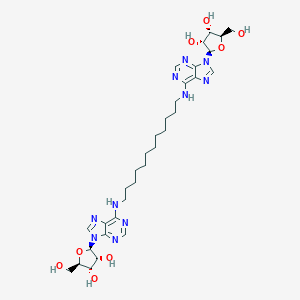
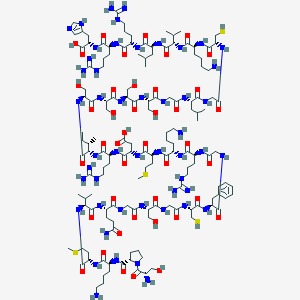
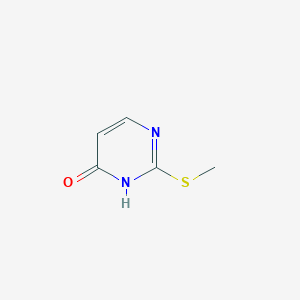
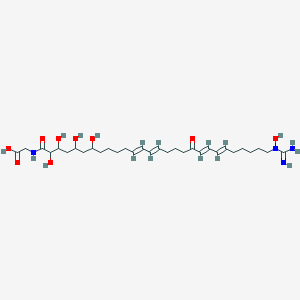
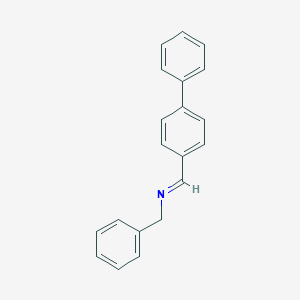
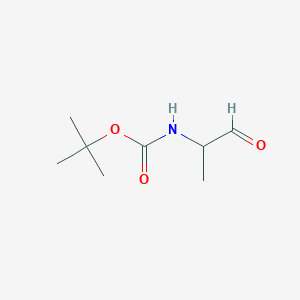
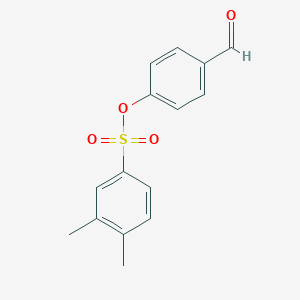
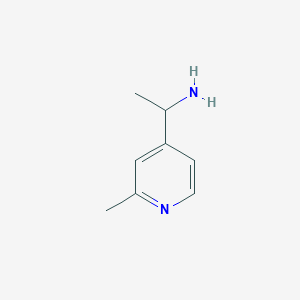
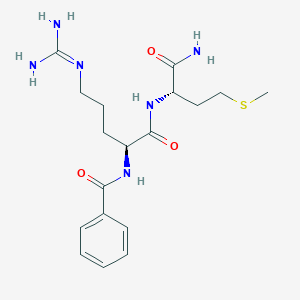
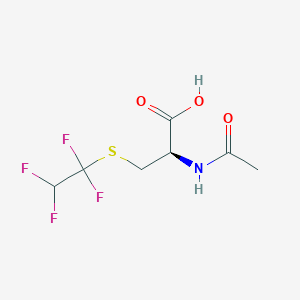
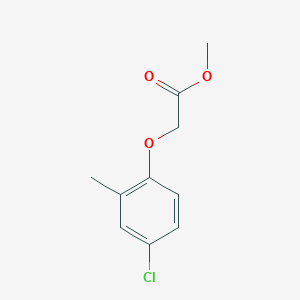
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
